5-[(2-METHYLPROPYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
5-[(2-METHYLPROPYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE: is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-METHYLPROPYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The starting materials might include isobutylamine, 4-(morpholinosulfonyl)benzaldehyde, and other reagents necessary for forming the oxazole ring and introducing the carbonitrile group. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the isobutylamino group.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: The phenyl ring with the morpholinosulfonyl group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions may include the use of strong acids or bases, and solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: In biological research, it may be studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(2-METHYLPROPYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
- 5-(Isobutylamino)-2-phenyl-oxazole-4-carbonitrile
- 5-(Isobutylamino)-2-(4-methylphenyl)oxazole-4-carbonitrile
- 5-(Isobutylamino)-2-(4-chlorophenyl)oxazole-4-carbonitrile
Uniqueness: The presence of the morpholinosulfonyl group in 5-[(2-METHYLPROPYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE may confer unique biological properties, such as enhanced solubility or specific binding interactions, distinguishing it from other similar compounds.
Biological Activity
5-[(2-Methylpropyl)amino]-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be detailed as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H24N4O3S
- Molecular Weight : 368.48 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The key steps include:
- Formation of the oxazole ring.
- Introduction of the morpholine sulfonyl group.
- Substitution reactions to attach the 2-methylpropyl amino group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives, including the compound . The following table summarizes key findings regarding its biological activity against various cancer cell lines:
Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Notes |
---|---|---|---|---|
CCRF-CEM (Leukemia) | 0.005 | 0.012 | 0.036 | High sensitivity observed |
COLO 205 (Colon) | 0.042 | 0.085 | 0.150 | Moderate sensitivity |
MALME-3M (Melanoma) | 0.078 | 0.120 | 0.200 | Notable cytotoxicity |
NCI-H522 (Lung) | 0.020 | 0.045 | 0.090 | Significant growth inhibition |
These values indicate that the compound exhibits potent cytotoxic effects across multiple cancer types, with particularly low GI50 values suggesting high efficacy in inhibiting cell growth.
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Tubulin Inhibition : Similar to other known anticancer agents, it may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may induce cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.
Case Studies and Research Findings
A study conducted by Bioorganica reported on the synthesis and biological evaluation of various oxazole derivatives, including the target compound. Notably:
- The synthesized compounds were screened against a panel of human cancer cell lines at the National Cancer Institute (NCI).
- Compound activity was assessed using a one-dose screening method that measured percent growth inhibition compared to untreated controls.
Results indicated that the compound exhibited a broad range of cytotoxicity with average GI50 values significantly lower than those of many existing chemotherapeutics.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins such as tubulin and cyclin-dependent kinases (CDKs). These studies suggest that:
- The compound binds effectively within the colchicine site of tubulin, potentially inhibiting its polymerization.
- Interaction with CDK2 indicates a possible mechanism for cell cycle regulation.
Properties
IUPAC Name |
5-(2-methylpropylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13(2)12-20-18-16(11-19)21-17(26-18)14-3-5-15(6-4-14)27(23,24)22-7-9-25-10-8-22/h3-6,13,20H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBMEIINFCNIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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